(1S,2R,3S)-2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid
Description
(1S,2R,3S)-2-(Aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS: 1308650-43-2) is a chiral cyclopropane derivative characterized by a trifluoromethyl group at the 3-position and an aminomethyl substituent at the 2-position. Its molecular formula is C₆H₈F₃NO₂, with a molecular weight of 183.13 g/mol .
Properties
Molecular Formula |
C6H8F3NO2 |
|---|---|
Molecular Weight |
183.13 g/mol |
IUPAC Name |
(1S,2R,3S)-2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-2(1-10)3(4)5(11)12/h2-4H,1,10H2,(H,11,12)/t2-,3+,4+/m1/s1 |
InChI Key |
QRMRUBQKONXROC-UZBSEBFBSA-N |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H]1C(F)(F)F)C(=O)O)N |
Canonical SMILES |
C(C1C(C1C(F)(F)F)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,3S)-2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through a Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a zinc-copper couple.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Aminomethylation: The aminomethyl group can be introduced through a Mannich reaction, where formaldehyde and a primary or secondary amine react with the cyclopropane derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(1S,2R,3S)-2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as halides or alkoxides replace the amino group.
Hydrolysis: The carboxylic acid group can undergo hydrolysis in the presence of strong acids or bases to form corresponding carboxylate salts or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides, alkoxides
Hydrolysis: Strong acids (HCl, H2SO4), strong bases (NaOH, KOH)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
While comprehensive data tables and well-documented case studies for the applications of "(1S,2R,3S)-2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid" are not available in the search results, the information provided offers insights into its properties, potential applications, and related compounds.
This compound This compound is a unique molecule that has both an aminomethyl and a trifluoromethyl group attached to a cyclopropane ring. The molecular formula is C6H8F3NO2, and it has a molecular weight of approximately 183.13 g/mol. The trifluoromethyl group enhances lipophilicity, which can influence the compound's interactions with biological targets, while the aminomethyl group allows for the formation of hydrogen bonds, potentially affecting its binding affinity in biochemical contexts.
Reactivity and Synthesis
The reactivity of 2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid can be attributed to its functional groups, and its synthesis generally involves several steps.
Potential Applications
Research indicates that 2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid exhibits potential biological activities, particularly in pharmacology. Its structural features suggest it may act as a biochemical probe or therapeutic agent, especially in the context of drug development targeting specific enzymes or receptors. The trifluoromethyl group is known to enhance metabolic stability and bioavailability, making this compound a candidate for further investigation in medicinal chemistry.
Interaction Studies
Interaction studies have shown that 2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid can bind effectively to certain proteins or enzymes, influenced by its lipophilicity and hydrogen-bonding capabilities. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action in biological systems.
Comparison with Related Compounds
The uniqueness of 2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid lies in its combination of both aminomethyl and trifluoromethyl groups, which confer distinct chemical and biological properties that are advantageous for various applications in research and industry. Other related compounds include:
- 1-(Aminomethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid : Lacks the specific positioning of groups compared to the target compound, leading to different reactivity due to the lack of specific functional groups.
- 2-(Trifluoromethyl)cyclopropane-1-carboxylic acid : Contains only the trifluoromethyl group without the aminomethyl component, making it less versatile in biological applications.
- This compound : Enantiomeric form with potential differences in biological activity, possibly exhibiting distinct pharmacological profiles based on chirality.
Mechanism of Action
The mechanism of action of (1S,2R,3S)-2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, while the aminomethyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related cyclopropane derivatives based on substituents, stereochemistry, and synthetic methodologies. Key examples include:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects: The trifluoromethyl group (-CF₃) in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., phenyl or methyl substituents) . Aminomethyl vs.
Stereochemical Influence: The (1S,2R,3S) configuration distinguishes the target compound from diastereomers like (1S,2S)-configured analogs . Stereochemistry significantly impacts biological activity; for example, (1S,2R)-monoesters in showed >99.9% enantiomeric excess (ee) in chemokine receptor modulators .
Synthetic Methodologies :
- Asymmetric radical cyclopropanation () and enzymatic resolution () are common strategies for synthesizing chiral cyclopropanes. The target compound’s synthesis likely requires similar enantioselective methods, given the high ee (>90%) observed in related compounds .
Biological Relevance: Cyclopropane derivatives with aminomethyl groups (e.g., gabapentin analogs in ) are explored for neuropathic pain and anxiety disorders. The target compound’s structure aligns with α2δ ligands but lacks specific activity data . The dicarboxylic acid analog () demonstrates the importance of carboxyl groups in receptor binding, suggesting the target’s carboxylic acid moiety may play a similar role .
Biological Activity
(1S,2R,3S)-2-(aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. Characterized by the presence of an aminomethyl group and a trifluoromethyl group attached to a cyclopropane ring, this compound exhibits properties that may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
The molecular formula for this compound is C₆H₈F₃NO₂, with a molecular weight of approximately 183.13 g/mol. The trifluoromethyl group enhances lipophilicity, which can significantly affect the compound's binding affinity and metabolic stability in biological systems .
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially acting as an inhibitor. Its structural features allow for effective binding to active sites due to hydrogen bonding capabilities.
- Protein Binding : Interaction studies indicate that this compound can bind effectively to certain proteins or enzymes, influenced by its lipophilicity and functional groups.
- Biochemical Probing : Given its unique structure, it may serve as a biochemical probe in drug development targeting specific receptors or pathways.
Pharmacological Potential
Research indicates that this compound holds promise in various pharmacological applications:
- Therapeutic Agent : The compound's ability to inhibit specific enzymes suggests potential therapeutic applications in treating diseases where these enzymes play a crucial role.
- Drug Development : Its enhanced metabolic stability due to the trifluoromethyl group makes it a candidate for further investigation in medicinal chemistry .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
